Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone
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Overview
Description
Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone is a chemical compound with the molecular formula C11H10N2O. It is a derivative of pyrrolo[2,3-b]pyridine, a heterocyclic compound known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Techniques like continuous flow synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility in medicinal chemistry .
Scientific Research Applications
Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activity.
Biology: The compound is studied for its interactions with biological targets, particularly FGFRs, which play a role in cell growth and differentiation.
Mechanism of Action
The mechanism of action of Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone involves its interaction with FGFRs. By binding to these receptors, the compound inhibits their activity, which can lead to reduced cell proliferation and induced apoptosis in cancer cells. This inhibition disrupts the FGFR signaling pathway, which is often abnormally activated in various tumors .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and are also studied for their biological activity, particularly as FGFR inhibitors.
Cyclopropyl derivatives: Compounds with a cyclopropyl group often exhibit unique chemical and biological properties, making them valuable in medicinal chemistry.
Uniqueness
Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone stands out due to its specific combination of a cyclopropyl group and a pyrrolo[2,3-b]pyridine core. This unique structure contributes to its potent FGFR inhibitory activity and potential therapeutic applications .
Properties
Molecular Formula |
C11H10N2O |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
cyclopropyl(1H-pyrrolo[2,3-b]pyridin-6-yl)methanone |
InChI |
InChI=1S/C11H10N2O/c14-10(7-1-2-7)9-4-3-8-5-6-12-11(8)13-9/h3-7H,1-2H2,(H,12,13) |
InChI Key |
UVZDNZTUTSUDFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=NC3=C(C=C2)C=CN3 |
Origin of Product |
United States |
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